1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate
Description
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate is a sulfone-containing organic carbonate derivative. Its structure features a phenyl carbonate group linked to a 2,3-dihydrothiophene ring system with a sulfone functional group (1,1-dioxido modification). Unlike conventional carbonates like diphenyl carbonate (DPC) or methyl phenyl carbonate (MPC), the sulfone moiety in its structure may confer unique electronic and steric properties, influencing reactivity, thermal stability, and solubility .
Properties
Molecular Formula |
C11H10O5S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) phenyl carbonate |
InChI |
InChI=1S/C11H10O5S/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-7,10H,8H2 |
InChI Key |
SVLQZVWHTOPKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate typically involves the reaction of 2,3-dihydrothiophene with a suitable oxidizing agent to introduce the dioxido group. This is followed by the reaction with phenyl chloroformate to form the phenyl carbonate group. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the dioxido group, converting it back to a simpler thiophene derivative.
Substitution: The phenyl carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .
Scientific Research Applications
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl carbonate group can undergo hydrolysis to release phenol and carbon dioxide. These interactions and reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the following compounds are compared:
Diphenyl Carbonate (DPC)
- Structure : Aromatic carbonate with two phenyl groups (CAS 102-09-0) .
- Applications : Key precursor for polycarbonate synthesis via transesterification.
- Reactivity : High thermal stability but requires catalysts (e.g., Pb-based systems) for efficient polymerization or transesterification .
- Catalytic Requirements : Supported Pb catalysts (e.g., PbO/MgO or PbO/ZrO₂) enhance DPC yields by improving Lewis acid site density and metal dispersion .
Key Difference : Unlike 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate, DPC lacks a sulfur-containing heterocycle, limiting its utility in sulfone-functionalized polymer systems.
Methyl Phenyl Carbonate (MPC)
- Structure : Mixed carbonate with methyl and phenyl groups.
- Role in Synthesis : Intermediate in DPC production via catalytic disproportionation .
- Catalytic Behavior : Requires similar Pb-based catalysts for conversion to DPC, with support materials (MgO, ZrO₂) influencing activity and reusability .
Key Difference : MPC lacks the sulfone and dihydrothiophene moieties, making it less versatile for synthesizing sulfur-rich polymers or specialty chemicals.
Other Sulfone-Containing Carbonates
Limited data exists on structurally analogous sulfone-carbonates. However, sulfone groups generally:
- Increase polarity and oxidative stability.
- Reduce thermal degradation rates compared to non-sulfonated analogs.
- Enhance solubility in polar solvents (e.g., DMSO or acetone).
Research Findings and Data Tables
Table 1: Comparative Properties of Selected Carbonates
Critical Analysis of Evidence Gaps
- Sulfone-containing carbonates are underexplored in the literature, necessitating targeted research on:
- Synthesis optimization (e.g., sulfonation routes).
- Catalytic systems compatible with sulfur moieties.
- Polymerization kinetics and material properties.
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